molecular formula C19H26Cl3N5O3 B606673 Trimetrexate trihydrochloride CAS No. 1658520-97-8

Trimetrexate trihydrochloride

Cat. No.: B606673
CAS No.: 1658520-97-8
M. Wt: 478.8
InChI Key: ZNJRHEVYOYMEHR-UHFFFAOYSA-N
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Description

Trimetrexate trihydrochloride is a synthetic folate antagonist that inhibits the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being explored for its potential as an antineoplastic agent and an antiparasitic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetrexate trihydrochloride is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthesis typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of appropriate starting materials to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

    Functionalization: The quinazoline ring is then functionalized with various substituents to yield trimetrexate.

    Hydrochloride formation: The final step involves the conversion of trimetrexate to its trihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimetrexate trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Trimetrexate trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trimetrexate trihydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound depletes tetrahydrofolate levels, leading to the disruption of DNA synthesis and cell division. This mechanism is effective against rapidly dividing cells, such as cancer cells and certain pathogens .

Comparison with Similar Compounds

Uniqueness of Trimetrexate Trihydrochloride: this compound is unique due to its lipophilic nature, allowing it to passively diffuse across cell membranes, including those of the blood-brain barrier. This property makes it particularly effective in treating infections and cancers that affect the central nervous system .

Properties

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJRHEVYOYMEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047817
Record name Trimetrexate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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